(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one
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Overview
Description
(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methylbenzo[d]thiazolyl group, and an oxazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the hydroxy and methylbenzo[d]thiazolyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and selectivity provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds share a similar thiazolyl group and are studied for their potential as O-GlcNAcase inhibitors.
(2-Methylbenzo[d]thiazol-5-yl)boronic acid: This compound also features a methylbenzo[d]thiazolyl group and is used in various chemical reactions.
Uniqueness
(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4S,5R)-3-[(3S)-3-hydroxy-3-(2-methyl-1,3-benzothiazol-5-yl)propanoyl]-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H20N2O4S/c1-12-20(14-6-4-3-5-7-14)27-21(26)23(12)19(25)11-17(24)15-8-9-18-16(10-15)22-13(2)28-18/h3-10,12,17,20,24H,11H2,1-2H3/t12-,17-,20-/m0/s1 |
InChI Key |
JFDARNQKSVUDSW-JTBRQZTESA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C(=O)C[C@@H](C2=CC3=C(C=C2)SC(=N3)C)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(OC(=O)N1C(=O)CC(C2=CC3=C(C=C2)SC(=N3)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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